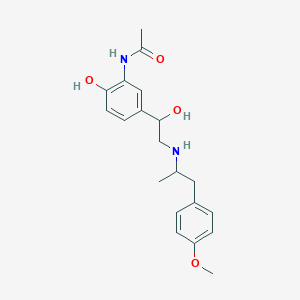

O-Desmethyl Venlafaxine N-Dimer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Research on Venlafaxine and its metabolites, including O-Desmethylvenlafaxine, often focuses on the synthesis of these compounds for pharmacological studies or the development of analytical methods. The synthesis of O-Desmethyl Venlafaxine typically involves demethylation processes of Venlafaxine. One method for synthesizing derivatives of Venlafaxine includes changes to its molecular structure to create analogs or metabolites for various studies, but specific methods for creating an N-dimer form are not readily available in the public domain (Yang Yong-zhong, 2010).

Molecular Structure Analysis

The molecular structure of O-Desmethyl Venlafaxine is characterized by the absence of a methyl group compared to Venlafaxine, affecting its interaction with neurotransmitter reuptake transporters. The introduction of an N-dimer would imply the formation of a complex where two ODV molecules are linked, potentially altering its pharmacological profile and molecular interactions. Molecular structure analysis can be conducted through techniques such as crystal structure analysis to understand the configuration and conformation of such compounds (J. Daiß et al., 2006).

Chemical Reactions and Properties

The chemical reactions involving O-Desmethyl Venlafaxine, such as its formation from Venlafaxine through metabolic pathways, involve cytochrome P450 enzymes. The chemical properties of ODV, including its reactivity and stability, are crucial for its pharmacological activity and its analysis in biological matrices. Studies on the degradation and transformation of Venlafaxine and ODV under various conditions can provide insights into their chemical behavior in environmental and physiological contexts (M. J. García-Galán et al., 2016).

Physical Properties Analysis

The physical properties of O-Desmethyl Venlafaxine, such as solubility, melting point, and crystalline form, influence its formulation and bioavailability. Analytical methods, including high-performance liquid chromatography, are employed to measure and understand the physical characteristics of Venlafaxine and its metabolites in various samples (S. Dubey et al., 2020).

Chemical Properties Analysis

The chemical properties analysis of O-Desmethyl Venlafaxine and its potential N-dimer form would focus on their pharmacodynamics and pharmacokinetics. This includes understanding how these compounds interact with biological targets, such as serotonin and norepinephrine transporters, and how they are metabolized and excreted from the body. The role of cytochrome P450 enzymes in the metabolism of Venlafaxine to ODV and further modifications has been well documented (M. Shams et al., 2006).

Applications De Recherche Scientifique

Pharmacokinetic Studies

O-Desmethyl Venlafaxine, the main metabolite of Venlafaxine, plays a significant role in therapeutic drug monitoring (TDM), offering insights into the metabolism and efficacy of Venlafaxine in treating major depression and anxiety disorders. A study developed a simple HPLC method for the simultaneous quantitation of Venlafaxine and O-Desmethyl Venlafaxine in human saliva, highlighting its potential for TDM in patients undergoing Venlafaxine treatment, especially when metabolic anomalies or low compliance are suspected (Dziurkowska & Wesołowski, 2013).

Genetic Polymorphisms

Research has shown that the CYP2D6 polymorphism significantly affects the clinical efficacy of Venlafaxine by altering the metabolism to O-Desmethyl Venlafaxine. A study emphasized the importance of considering CYP2D6 genotypes in the context of Venlafaxine therapy to enhance medication tolerability and avoid adverse effects in elderly patients (Whyte et al., 2006).

Drug Interaction and Metabolism

The effect of co-medication on the serum levels of Venlafaxine and O-Desmethyl Venlafaxine under naturalistic conditions was explored, revealing that co-medication with other psychotropic drugs was associated with a decreased O-Desmethyl Venlafaxine/Venlafaxine ratio, indicating a reduced metabolism in patients receiving polypharmacy (Unterecker et al., 2012).

Therapeutic Drug Monitoring (TDM)

Another study utilized neonatal hair analysis by liquid chromatography-high-resolution mass spectrometry to reveal gestational exposure to Venlafaxine, including the determination of O-Desmethyl Venlafaxine. This method provided a sensitive and specific means for detecting Venlafaxine and its metabolites, demonstrating the utility of hair analysis in monitoring and studying in utero exposure to antidepressants (Favretto et al., 2010).

Orientations Futures

Future research could focus on exploring the relationship between the activity of drug-metabolizing enzymes, assessed by a phenotypic approach, and the concentrations of Venlafaxine and O-Desmethyl Venlafaxine . This could contribute to precision medication in clinical practice and inspire other drugs with pre-system metabolism .

Propriétés

Numéro CAS |

1187545-61-4 |

|---|---|

Nom du produit |

O-Desmethyl Venlafaxine N-Dimer |

Formule moléculaire |

C₃₂H₄₈N₂O₄ |

Poids moléculaire |

524.73 |

Synonymes |

4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]methylamino]methyl]phenol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.